molecular formula C7H9F3N4 B6158209 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1508728-03-7

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B6158209
CAS No.: 1508728-03-7
M. Wt: 206.2
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Description

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazolo[4,3-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: Formation of the triazolo[4,3-a]pyridine core through condensation reactions involving hydrazine and appropriate pyridine derivatives.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: Reduction of the compound to produce amines or other reduced forms.

  • Substitution Reactions: Replacement of functional groups within the molecule with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Amines and other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups substituted at specific positions on the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: In the medical field, 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's properties make it useful in the development of advanced materials, including polymers and coatings. Its resistance to degradation and chemical stability are advantageous in industrial applications.

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Trifluoromethylated Pyridines: Compounds with similar structures but different substituents on the pyridine ring.

  • Triazolo[4,3-a]pyridine Derivatives: Other derivatives of the triazolo[4,3-a]pyridine core with varying functional groups.

Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability, reactivity, and binding affinity, making it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

1508728-03-7

Molecular Formula

C7H9F3N4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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